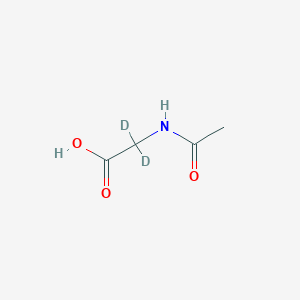
1-Methyl-3,5-bis-pyridin-2-ylmethylene-piperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
UBS109 is a synthetic analog of curcumin, a natural compound found in turmeric. It has been developed to enhance the bioavailability and potency of curcumin, which is known for its anti-inflammatory and anticancer properties. UBS109 has shown promising results in promoting osteoblast differentiation and mineralization, making it a potential candidate for bone tissue engineering and osteoporosis research .
Méthodes De Préparation
The synthesis of UBS109 involves several steps, starting with the preparation of the curcumin analog. The synthetic route typically includes the following steps:
Condensation Reaction: The initial step involves the condensation of vanillin with acetylacetone in the presence of a base to form a curcumin analog.
Hydrogenation: The curcumin analog is then subjected to hydrogenation to reduce the double bonds.
Purification: The final product is purified using column chromatography to obtain UBS109 in its pure form.
Analyse Des Réactions Chimiques
UBS109 undergoes various chemical reactions, including:
Oxidation: UBS109 can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: UBS109 can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common reagents and conditions used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed from these reactions include quinone derivatives, dihydro derivatives, and substituted analogs .
Applications De Recherche Scientifique
UBS109 has a wide range of scientific research applications, including:
Chemistry: UBS109 is used as a model compound to study the chemical properties and reactivity of curcumin analogs.
Biology: It is used to investigate the biological effects of curcumin analogs on cell differentiation and proliferation.
Medicine: UBS109 has shown potential as an anticancer agent, particularly in inhibiting the growth of breast cancer cells and head and neck squamous cell carcinoma
Industry: UBS109 is being explored for its potential use in bone tissue engineering and the treatment of osteoporosis due to its ability to promote osteoblast differentiation and mineralization
Mécanisme D'action
UBS109 exerts its effects through several molecular targets and pathways:
Smad Activation: UBS109 stimulates the Smad signaling pathway, which is involved in osteoblast differentiation and bone formation.
NF-κB Inhibition: It inhibits the NF-κB signaling pathway, which plays a role in inflammation and cancer cell proliferation.
PKAc Inhibition: UBS109 suppresses tumor growth by inhibiting the phosphorylation of NF-κB p65 by protein kinase A catalytic subunit (PKAc).
Comparaison Avec Des Composés Similaires
UBS109 is compared with other curcumin analogs such as EF31 and ECMN909. While all these compounds share similar structural features, UBS109 has unique properties that make it stand out:
Propriétés
Formule moléculaire |
C18H17N3O |
|---|---|
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
(3E,5E)-1-methyl-3,5-bis(pyridin-2-ylmethylidene)piperidin-4-one |
InChI |
InChI=1S/C18H17N3O/c1-21-12-14(10-16-6-2-4-8-19-16)18(22)15(13-21)11-17-7-3-5-9-20-17/h2-11H,12-13H2,1H3/b14-10+,15-11+ |
Clé InChI |
VCLPNFMJSSBBKX-WFYKWJGLSA-N |
SMILES isomérique |
CN1C/C(=C\C2=CC=CC=N2)/C(=O)/C(=C/C3=CC=CC=N3)/C1 |
SMILES canonique |
CN1CC(=CC2=CC=CC=N2)C(=O)C(=CC3=CC=CC=N3)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


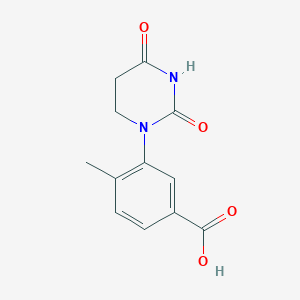
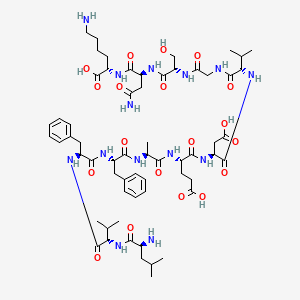
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12376711.png)
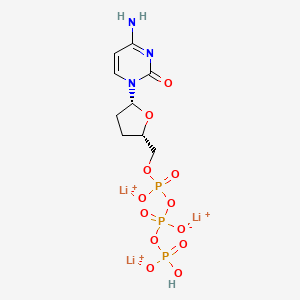
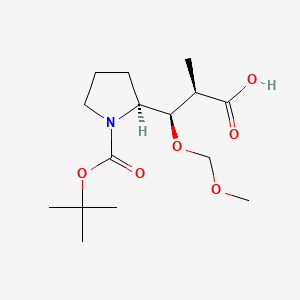
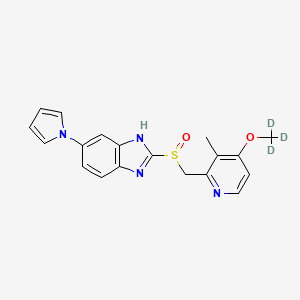

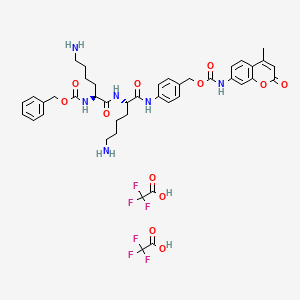
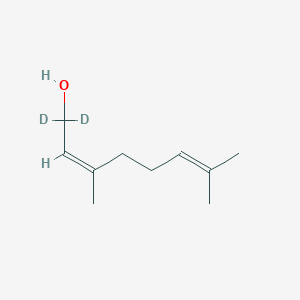
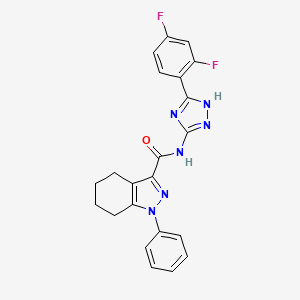
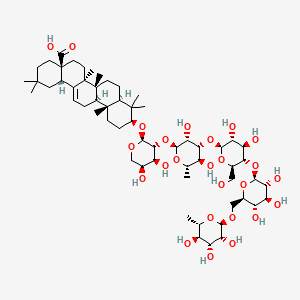
![5-[1-[(7-ethyl-6-oxo-5H-1,5-naphthyridin-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]-N-methylpyridine-2-carboxamide](/img/structure/B12376753.png)

